molecular formula C23H16N4O2S B6078650 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No. B6078650
M. Wt: 412.5 g/mol
InChI Key: HZNVFYDCJDUDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained attention due to its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.

Scientific Research Applications

2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone can affect various biochemical and physiological processes. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been found to inhibit the production of specific enzymes in bacteria and fungi, which can lead to the inhibition of their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone in lab experiments is its potential to inhibit the growth of cancer cells, bacteria, and fungi. This compound can be used to study the mechanisms of action of these cells and to develop new treatments for cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone. One of the directions is to study its potential use in combination with other compounds to enhance its anticancer, antibacterial, and antifungal properties. Another direction is to study its potential use in treating other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
Conclusion:
2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has shown potential in various scientific research applications. It has been studied for its anticancer, antibacterial, and antifungal properties, and has shown promising results in inhibiting the growth of cancer cells, bacteria, and fungi. While there are limitations to its use in lab experiments, further studies are needed to understand its mechanism of action and to determine its potential use in treating other diseases.

Synthesis Methods

The synthesis of 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-mercapto-N-phenylbenzamide with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-21-16-10-4-6-12-18(16)24-20(26-21)14-30-23-25-19-13-7-5-11-17(19)22(29)27(23)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVFYDCJDUDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-3-phenylquinazolin-4(3H)-one

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